4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine
Description
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative characterized by a bromine atom at position 4, an amine group at position 3, and a (3,3-difluorocyclobutyl)methyl substituent at position 1. The cyclobutyl ring introduces steric rigidity, while the two fluorine atoms enhance electronegativity, influencing conformational stability and intermolecular interactions such as hydrogen bonding and dipole-dipole effects . This compound’s structural uniqueness makes it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to halogenated and fluorinated motifs.
Properties
Molecular Formula |
C8H10BrF2N3 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
4-bromo-1-[(3,3-difluorocyclobutyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H10BrF2N3/c9-6-4-14(13-7(6)12)3-5-1-8(10,11)2-5/h4-5H,1-3H2,(H2,12,13) |
InChI Key |
UWOYXAOKJBUPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine typically involves multiple steps. One common method involves the reaction of 1-bromo-4-(3,3-difluorocyclobutyl)benzene with appropriate reagents to introduce the pyrazole ring. The reaction conditions often include the use of dichloromethane as a solvent and cooling to low temperatures, such as -70°C, followed by gradual warming to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation may yield ketones or aldehydes.
Scientific Research Applications
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclobutyl group and pyrazole ring can interact with specific binding sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Table 1: Key Structural Analogs and Their Properties
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing Effects: Fluorine atoms in the target compound and its fluorophenyl analogs (e.g., 2-fluorophenyl) enhance polarity and metabolic stability compared to non-fluorinated analogs. The difluorocyclobutyl group balances lipophilicity and dipole interactions .
- Hydrogen Bonding: The amine group at position 3 acts as a hydrogen bond donor, a feature conserved across analogs. However, substituents like thiophene () introduce sulfur-mediated interactions, while phenyl groups enable π-π stacking .
Biological Activity
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their therapeutic potential, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Weight : 264.1 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Protein Kinase Inhibition : The compound exhibits inhibitory effects on several protein kinases, which are crucial in cell signaling pathways related to cancer progression and inflammation .
- Cell Cycle Regulation : It has been shown to induce cell cycle arrest in cancer cell lines, suggesting its potential as an anticancer agent .
- Apoptosis Induction : The compound promotes apoptosis in tumor cells through the activation of caspase pathways .
Biological Activity Overview
Research indicates that this compound possesses a range of biological activities:
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Cancer Cell Line Studies :
- Inflammation Models :
- Viral Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
